

Application Notes and Protocols: Synthesis of Doxapram via Nucleophilic Substitution

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Compound of Interest

Compound Name: Doxapram intermediate-1

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Abstract

This document provides a detailed experimental procedure for the synthesis of Doxapram, a respiratory stimulant, through the reaction of the intermediate 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone with morpholine. The protocol herein offers a comprehensive guide for laboratory synthesis, including reagent quantities, reaction conditions, and purification steps. All quantitative data is summarized for clarity, and a visual workflow of the experimental process is provided.

Introduction

Doxapram is a well-established central nervous system and respiratory stimulant.^{[1][2]} Its synthesis often involves the key step of introducing the morpholinoethyl group at the 4-position of the 1-ethyl-3,3-diphenyl-2-pyrrolidinone core. This is typically achieved through a nucleophilic substitution reaction where a suitable Doxapram intermediate, possessing a leaving group on the ethyl side chain, is reacted with morpholine.^{[3][4]} This application note details a specific and reproducible protocol for this conversion, a critical step in the overall synthesis of Doxapram.

Reaction Scheme

The core reaction involves the nucleophilic substitution of a halide on the **Doxapram intermediate-1** by morpholine to yield Doxapram.

Doxapram Intermediate-1: 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone Nucleophile: Morpholine Product: Doxapram (1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone)

Experimental Protocol

This protocol is adapted from established synthetic methods.[3]

3.1. Materials and Reagents:

- 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone
- Morpholine
- Absolute Ethanol
- 2N Hydrochloric Acid
- Ethyl Acetate
- Sodium Sulfate

3.2. Equipment:

- Round-bottom flask equipped with a reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer
- Rotary evaporator
- Separatory funnel
- Filtration apparatus (e.g., Büchner funnel)
- Standard laboratory glassware

3.3. Reaction Procedure:

- To a solution of 25.0 g (0.076 mol) of 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone in 500 mL of absolute ethanol, add 13.3 g (0.153 mol) of morpholine in a closed system.[3]
- Heat the reaction mixture at a temperature of 95-120°C for 21 hours.[3]
- After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.[3]
- Dissolve the resulting residue in 300 mL of 2N hydrochloric acid.[3]
- Extract the aqueous solution with 150 mL of ethyl acetate. A solid may crystallize out during this extraction.[3]
- If a solid forms, remove it by filtration.
- Further crystalline product may form, which can be recrystallized from 2N hydrochloric acid. [3]

Data Presentation

The following table summarizes the quantitative data associated with this experimental protocol.

Parameter	Value	Reference
Moles of Doxapram Intermediate-1	0.076 mol	[3]
Moles of Morpholine	0.153 mol	[3]
Reaction Temperature	95-120 °C	[3]
Reaction Time	21 hours	[3]
Total Yield	70%	[3]
Melting Point of Product	217-219 °C	[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Doxapram from its intermediate.



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Caption: Experimental workflow for the synthesis of Doxapram.

Conclusion

This application note provides a clear and detailed protocol for the synthesis of Doxapram from 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone and morpholine. The outlined procedure and the accompanying data and workflow diagram offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Adherence to this protocol should allow for the successful and efficient laboratory-scale production of Doxapram.

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